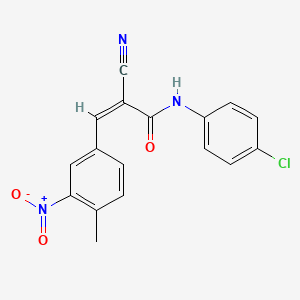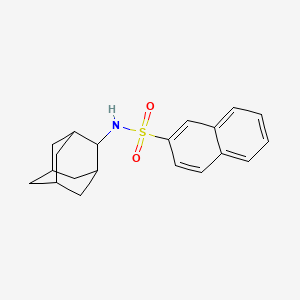
N-(4-chloro-2-fluorophenyl)-8-quinolinesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2-fluorophenyl)-8-quinolinesulfonamide, also known as CFQS, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CFQS belongs to the class of sulfonamide compounds, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of N-(4-chloro-2-fluorophenyl)-8-quinolinesulfonamide is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase IX activity. Carbonic anhydrase IX plays a crucial role in regulating pH homeostasis in cancer cells, and its inhibition by N-(4-chloro-2-fluorophenyl)-8-quinolinesulfonamide leads to a decrease in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
N-(4-chloro-2-fluorophenyl)-8-quinolinesulfonamide has been shown to have several biochemical and physiological effects, including the inhibition of carbonic anhydrase IX activity, the inhibition of cancer cell growth, and the reduction of inflammation and oxidative stress. N-(4-chloro-2-fluorophenyl)-8-quinolinesulfonamide has also been found to have low toxicity and good bioavailability, making it a promising candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chloro-2-fluorophenyl)-8-quinolinesulfonamide has several advantages for lab experiments, including its high purity and yield, low toxicity, and good bioavailability. However, N-(4-chloro-2-fluorophenyl)-8-quinolinesulfonamide also has some limitations, including its limited solubility in water and its potential to interact with other compounds in biological systems.
Direcciones Futuras
There are several future directions for research on N-(4-chloro-2-fluorophenyl)-8-quinolinesulfonamide, including the optimization of its synthesis method, the identification of its molecular targets and mechanism of action, and the evaluation of its potential applications in various diseases. N-(4-chloro-2-fluorophenyl)-8-quinolinesulfonamide has the potential to be developed into a novel therapeutic agent for the treatment of cancer and inflammatory diseases, and further research is needed to fully explore its potential.
Métodos De Síntesis
The synthesis of N-(4-chloro-2-fluorophenyl)-8-quinolinesulfonamide involves the reaction of 4-chloro-2-fluoroaniline with 8-hydroxyquinoline-5-sulfonic acid in the presence of a coupling agent. The reaction yields N-(4-chloro-2-fluorophenyl)-8-quinolinesulfonamide as a yellow solid with a purity of over 95%. The synthesis method of N-(4-chloro-2-fluorophenyl)-8-quinolinesulfonamide has been optimized to produce high yields and purity, making it suitable for various research applications.
Aplicaciones Científicas De Investigación
N-(4-chloro-2-fluorophenyl)-8-quinolinesulfonamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. N-(4-chloro-2-fluorophenyl)-8-quinolinesulfonamide has been shown to exhibit potent inhibitory activity against carbonic anhydrase IX, a metalloenzyme that is overexpressed in many types of cancer. N-(4-chloro-2-fluorophenyl)-8-quinolinesulfonamide has also been found to inhibit the growth of several cancer cell lines, including breast, prostate, and lung cancer cells. Furthermore, N-(4-chloro-2-fluorophenyl)-8-quinolinesulfonamide has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
N-(4-chloro-2-fluorophenyl)quinoline-8-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2O2S/c16-11-6-7-13(12(17)9-11)19-22(20,21)14-5-1-3-10-4-2-8-18-15(10)14/h1-9,19H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZWRNPRLFRYSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)NC3=C(C=C(C=C3)Cl)F)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-fluorophenyl)quinoline-8-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl]benzoate](/img/structure/B5801956.png)


![2,4-dimethoxy-6-[4-(4-methoxyphenyl)-1-piperazinyl]-1,3,5-triazine](/img/structure/B5801979.png)
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B5801987.png)


![2,4-diphenyl-6H-pyrimido[2,1-b]quinazolin-6-one](/img/structure/B5802017.png)

![methyl {3-[(phenylacetyl)amino]phenoxy}acetate](/img/structure/B5802041.png)
![1-methyl-3-[2-(2-naphthyloxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5802047.png)

![N-[2-(1-methylcyclopropyl)phenyl]butanamide](/img/structure/B5802064.png)
